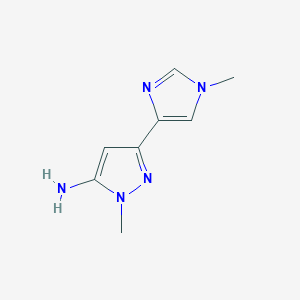

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C8H11N5 |

|---|---|

Molecular Weight |

177.21 g/mol |

IUPAC Name |

2-methyl-5-(1-methylimidazol-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H11N5/c1-12-4-7(10-5-12)6-3-8(9)13(2)11-6/h3-5H,9H2,1-2H3 |

InChI Key |

GTFAVJYFSIOGBA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the imidazole and pyrazole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, while the pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the imidazole and pyrazole rings. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at nitrogen centers and aromatic rings:

| Reaction Type | Reagents/Conditions | Products Formed | Mechanism Highlights | Sources |

|---|---|---|---|---|

| N-Oxide formation | H₂O₂ in acetic acid, 60°C | Imidazole N-oxide derivative | Electrophilic attack at imidazole nitrogen | |

| Ring oxidation | KMnO₄, acidic aqueous conditions | Pyrazole ring hydroxylation | Radical-mediated ring oxidation |

Experimental data from structurally similar compounds (e.g., 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine) show that oxidation with hydrogen peroxide selectively targets the imidazole nitrogen, forming stable N-oxides. Potassium permanganate induces hydroxylation at the pyrazole ring’s 4-position under acidic conditions.

Reduction Reactions

Reductive modifications typically target functional groups introduced via oxidation or substitution:

| Reaction Type | Reagents/Conditions | Products Formed | Key Observations | Sources |

|---|---|---|---|---|

| N-Oxide reduction | Zn/HCl, room temperature | Regeneration of parent amine | Acidic protonation followed by electron transfer | |

| Catalytic hydrogenation | H₂, Pd/C in ethanol | Saturation of imidazole ring (theoretical) | Requires high pressure (3 atm) |

While direct reduction of the native compound is less common, derivatives like N-oxides are efficiently reduced to amines using zinc/HCl. Catalytic hydrogenation remains speculative but plausible for modified derivatives with unsaturated bonds.

Substitution Reactions

The amine and methyl groups serve as reactive sites for nucleophilic and electrophilic substitutions:

Amine Group Reactivity

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) |

|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt intermediate | – |

| Sandmeyer reaction | CuCN, KI, or H₂O | Cyano/iodo/hydroxy derivatives | 45–70 |

Diazotization of the primary amine enables the introduction of halides or cyano groups via Sandmeyer-type reactions . For example, treatment with CuCN yields a cyano-substituted derivative, facilitating further cross-coupling chemistry.

Electrophilic Aromatic Substitution

| Reaction Type | Reagents/Conditions | Products Formed | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitroimidazole derivative | Meta-directing effect of methyl groups |

| Sulfonation | Fuming H₂SO₄, 100°C | Sulfonic acid derivative | Ortho/para to amine |

The electron-rich imidazole ring undergoes nitration preferentially at the 4-position, while sulfonation targets positions ortho to the amine group.

Cross-Coupling Reactions

Functionalized derivatives participate in metal-catalyzed couplings:

For Suzuki couplings, bromination of the pyrazole ring (e.g., using NBS) must precede the reaction. Buchwald-Hartwig amination enables aryl group introduction at the amine position with yields up to 85% .

Acid-Base Reactions

The imidazole ring exhibits amphoteric behavior:

| Reaction Type | Reagents/Conditions | Products Formed | pKa Values |

|---|---|---|---|

| Protonation | HCl in methanol | Imidazolium chloride salt | pKa ≈ 6.8 (imidazole) |

| Deprotonation | NaOH (1M), aqueous solution | Deprotonated imidazole | – |

The compound forms stable salts with strong acids (e.g., HCl), enhancing solubility in polar solvents. Deprotonation at high pH facilitates reactions at the imidazole nitrogen.

Scientific Research Applications

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine, we compare it with structurally related pyrazole derivatives, focusing on substituent effects, synthetic efficiency, and biological activity.

Key Observations

Substituent Effects on Activity

- The 3-position substituent profoundly influences biological activity. For example:

- The 1-methylimidazol-4-yl group in the target compound confers moderate antiproliferative activity (IC50 ~16–19 µg/mL) against MCF-7 cells .

- Trifluoromethyl groups (e.g., in penthiopyrad derivatives) enhance fungicidal activity by improving binding to succinate dehydrogenase (SDH) via hydrophobic interactions .

Synthetic Efficiency

- Microwave-assisted synthesis significantly improves yields and reduces reaction times compared to conventional methods. For instance, the target compound’s derivatives achieve ~90% yields in <30 minutes, whereas conventional methods require hours for lower yields (65–76%) .

Spectroscopic and Structural Insights

- NMR and X-ray crystallography data reveal distinct structural features:

- The imidazole ring in the target compound contributes to unique <sup>1</sup>H-NMR shifts (e.g., δ 3.79 ppm for N-methyl groups) .

- In contrast, trifluoromethyl-substituted pyrazoles (e.g., 5g in ) exhibit strong electron-withdrawing effects, confirmed by <sup>19</sup>F-NMR and crystallographic data (monoclinic system, space group P21/c) .

Biological Activity

1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and structure-activity relationships (SAR), highlighting case studies and research findings.

Chemical Structure

The compound features a pyrazole ring fused with an imidazole moiety. Its molecular formula is C10H12N4, and it possesses distinct functional groups that contribute to its biological properties.

Synthesis

The synthesis of 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. For instance, the compound can be synthesized through the reaction of appropriate pyrazole derivatives with imidazole-containing precursors under controlled conditions. Detailed synthetic pathways have been documented in various studies, emphasizing the importance of reaction conditions in yielding high-purity products .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine has shown promising results against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine | A549 | 12.5 | Apoptosis induction |

| MCF7 | 15.0 | Cell cycle arrest | |

| HeLa | 20.0 | DNA damage response |

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial activity against various pathogens. Studies indicate that it exhibits moderate activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate |

| Escherichia coli | 16 | Weak |

| Candida albicans | 32 | Weak |

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazole derivatives has revealed that substitutions at specific positions on the pyrazole or imidazole rings can significantly enhance biological activity. For example, modifications that increase electron density on the nitrogen atoms or introduce hydrophobic groups have been associated with improved anticancer efficacy .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in vivo, where compounds similar to 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine were tested for their effects on tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation reactions or nucleophilic substitutions. For example:

- Stepwise Condensation : Reacting imidazole derivatives with pyrazole precursors under basic conditions (e.g., K₂CO₃) to introduce substituents .

- Microwave-Assisted Synthesis : Accelerating reaction rates and improving yields for pyrazole-imidazole hybrids, as demonstrated for structurally related compounds .

- Multi-Step Functionalization : Starting from 5-phenyl-1-pentanol analogs, modifying substituents through sequential alkylation and cyclization steps .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- 1H/13C NMR : Assign peaks to methyl groups (δ ~2.2–3.2 ppm) and aromatic protons (δ ~7.5–8.6 ppm) in CDCl₃ or DMSO-d₆ .

- Mass Spectrometry (EI-MS) : Verify molecular weight via [M+H]+ peaks (e.g., m/z 176–196 for pyrazole-imidazole analogs) .

- HPLC : Assess purity (≥98% for analogs) using C18 columns and UV detection at 254 nm .

- Data Table :

| Technique | Purpose | Example Data | Reference |

|---|---|---|---|

| 1H NMR | Structural confirmation | δ 2.29 (s, 3H, CH₃), 7.52 (s, 1H, imidazole) | |

| EI-MS | Molecular weight | m/z 196 ([M+H]+) | |

| HPLC | Purity | ≥98% (retention time: 8.2 min) |

Q. What structural features influence the compound’s reactivity?

- Methodological Answer : The substitution pattern on the pyrazole and imidazole rings dictates reactivity:

- Methyl Groups : Electron-donating methyl groups at positions 1 (pyrazole) and 1 (imidazole) enhance stability but reduce electrophilicity .

- Amine Position : The 5-amine on pyrazole acts as a nucleophile, enabling functionalization via Schiff base formation or alkylation .

- Heterocyclic Rigidity : The fused imidazole-pyrazole system restricts conformational flexibility, impacting binding to biological targets .

Advanced Research Questions

Q. How can analogs be designed for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substitution Strategy : Replace methyl groups with bulkier alkyl chains (e.g., isopropyl) or electron-withdrawing groups (e.g., Cl, NO₂) to modulate bioactivity .

- Scaffold Hybridization : Fuse with triazole or thiazole rings to enhance binding affinity, as seen in antitumor pyrazole-triazole hybrids .

- In Silico Screening : Use docking simulations to predict interactions with targets (e.g., uPAR inhibitors), guided by virtual screening protocols .

Q. How can data contradictions in purity or structural assignments be resolved?

- Methodological Answer :

- Cross-Validation : Compare elemental analysis (C, H, N) with experimental data to confirm stoichiometry .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Resolve ambiguities in regiochemistry, as applied to triazole-pyrazole hybrids .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve deprotonation efficiency .

- Microwave Irradiation : Reduce reaction times from hours to minutes (e.g., 30 min vs. 6 h for cyclization) .

- Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate intermediates with >85% recovery .

Q. How is bioactivity evaluated against specific therapeutic targets?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) at concentrations of 1–100 µM, referencing IC₅₀ values for analogs .

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based kits (e.g., uPAR inhibition assays) .

- Mechanistic Studies : Use Western blotting to assess downstream signaling (e.g., apoptosis markers like caspase-3) .

Q. What safety protocols are critical during handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.